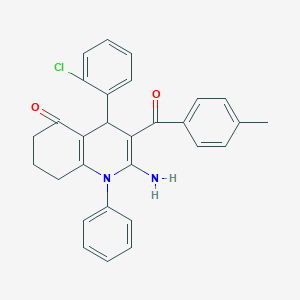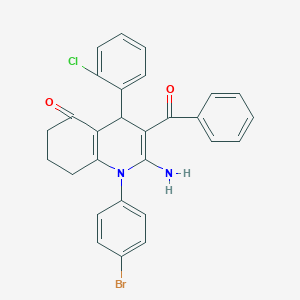![molecular formula C28H17F3N2OS B304426 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile, also known as FNTG, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FNTG is a member of the nicotinonitrile family, which has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, studies have suggested that this compound may exert its biological effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects, including the inhibition of tumor cell proliferation and migration, the induction of apoptosis, and the regulation of glucose metabolism. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications in the treatment of various diseases. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile. One potential area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Another area of research is the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis of this compound involves a multistep process that has been reported to have a high yield and purity. While this compound has several advantages for lab experiments, including its potential therapeutic applications, it also has some limitations, including its limited solubility in water and potential toxicity at high doses. There are several future directions for research on this compound, including the elucidation of its mechanism of action and the development of novel this compound derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves a multistep process that includes the preparation of 2-(9H-fluoren-2-yl)acetonitrile, followed by the reaction of this compound with 2-(2-mercaptoethyl)benzoic acid to form 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}benzoic acid. The final step involves the reaction of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}benzoic acid with 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to produce this compound. The synthesis method has been reported to have a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Several studies have reported that this compound has potential therapeutic applications in the treatment of cancer, diabetes, and inflammation-related diseases.
Eigenschaften
Molekularformel |
C28H17F3N2OS |
|---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H17F3N2OS/c29-28(30,31)24-14-25(17-6-2-1-3-7-17)33-27(23(24)15-32)35-16-26(34)19-10-11-22-20(13-19)12-18-8-4-5-9-21(18)22/h1-11,13-14H,12,16H2 |
InChI-Schlüssel |
PMKMSTQUBWNWME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
